molecular formula C22H23N5O2 B5094810 6-Benzyl-2-{[(2-ethoxyphenyl)methyl]amino}-5-methyl-4H,7H-[1,2,4]triazolo[1,5-A]pyrimidin-7-one

6-Benzyl-2-{[(2-ethoxyphenyl)methyl]amino}-5-methyl-4H,7H-[1,2,4]triazolo[1,5-A]pyrimidin-7-one

Cat. No.: B5094810
M. Wt: 389.4 g/mol
InChI Key: YEHDTHOXYVAXNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Benzyl-2-{[(2-ethoxyphenyl)methyl]amino}-5-methyl-4H,7H-[1,2,4]triazolo[1,5-A]pyrimidin-7-one is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound, which includes a triazole ring fused with a pyrimidine ring, makes it a promising candidate for drug development and other scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Benzyl-2-{[(2-ethoxyphenyl)methyl]amino}-5-methyl-4H,7H-[1,2,4]triazolo[1,5-A]pyrimidin-7-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, followed by annulation of the triazole ring on the thiadiazole . The reaction conditions often require the use of acid catalysts and controlled temperatures to ensure the successful formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the synthesis process, ensuring consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

6-Benzyl-2-{[(2-ethoxyphenyl)methyl]amino}-5-methyl-4H,7H-[1,2,4]triazolo[1,5-A]pyrimidin-7-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Nucleophiles such as amines, alcohols, or thiols, often in the presence of catalysts or under reflux conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce reduced derivatives with altered functional groups.

Scientific Research Applications

6-Benzyl-2-{[(2-ethoxyphenyl)methyl]amino}-5-methyl-4H,7H-[1,2,4]triazolo[1,5-A]pyrimidin-7-one has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Benzyl-2-{[(2-ethoxyphenyl)methyl]amino}-5-methyl-4H,7H-[1,2,4]triazolo[1,5-A]pyrimidin-7-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and modulating various biological processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Benzyl-2-{[(2-ethoxyphenyl)methyl]amino}-5-methyl-4H,7H-[1,2,4]triazolo[1,5-A]pyrimidin-7-one is unique due to its fused triazole-pyrimidine structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications and potential therapeutic uses.

Properties

IUPAC Name

6-benzyl-2-[(2-ethoxyphenyl)methylamino]-5-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O2/c1-3-29-19-12-8-7-11-17(19)14-23-21-25-22-24-15(2)18(20(28)27(22)26-21)13-16-9-5-4-6-10-16/h4-12H,3,13-14H2,1-2H3,(H2,23,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEHDTHOXYVAXNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1CNC2=NC3=NC(=C(C(=O)N3N2)CC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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